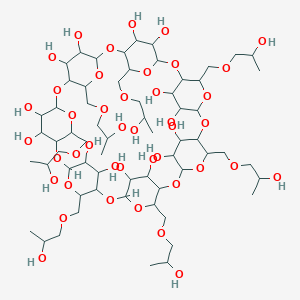

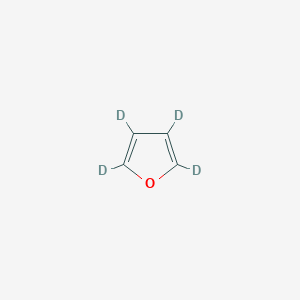

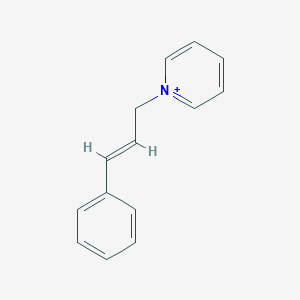

![molecular formula C18H30O5 B140861 (Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid CAS No. 148682-73-9](/img/structure/B140861.png)

(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid, also known as Resolvin D1 (RvD1), is a specialized pro-resolving mediator (SPM) derived from omega-3 fatty acids. RvD1 is a potent lipid molecule that plays a crucial role in inflammation resolution and tissue repair.

作用機序

RvD1 exerts its anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), including ALX/FPR2 and GPR32. RvD1 binding to these receptors activates intracellular signaling pathways that promote inflammation resolution and tissue repair. RvD1 has been shown to inhibit neutrophil recruitment, enhance macrophage phagocytosis, and promote efferocytosis (clearance of apoptotic cells).

生化学的および生理学的効果

RvD1 has several biochemical and physiological effects that contribute to its anti-inflammatory and pro-resolving properties. RvD1 promotes the production of anti-inflammatory cytokines, such as IL-10 and TGF-β, and inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. RvD1 also reduces the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and tissue damage.

実験室実験の利点と制限

RvD1 has several advantages for lab experiments, including its stability, easy synthesis, and availability. RvD1 can be synthesized in large quantities and is stable under physiological conditions. However, RvD1 has some limitations, including its short half-life and the need for specific receptors for its action. RvD1 is rapidly metabolized in vivo, which limits its therapeutic potential. Moreover, RvD1 requires specific GPCRs for its action, which may limit its effectiveness in certain diseases.

将来の方向性

There are several future directions for RvD1 research, including the development of stable RvD1 analogs, identification of new receptors for RvD1 action, and investigation of the role of RvD1 in chronic inflammatory diseases. Stable RvD1 analogs could have improved pharmacokinetic properties and therapeutic potential. Identification of new receptors for RvD1 action could provide new targets for the development of anti-inflammatory drugs. Investigation of the role of RvD1 in chronic inflammatory diseases, such as atherosclerosis and diabetes, could provide new insights into the pathogenesis of these diseases and potential therapeutic interventions.

Conclusion:

RvD1 is a potent lipid mediator derived from omega-3 fatty acids that plays a crucial role in inflammation resolution and tissue repair. RvD1 has potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and cardiovascular diseases. RvD1 exerts its anti-inflammatory and pro-resolving effects by binding to specific GPCRs and activating intracellular signaling pathways. RvD1 has several advantages for lab experiments, including its stability and availability, but also has some limitations, including its short half-life and the need for specific receptors for its action. There are several future directions for RvD1 research, including the development of stable RvD1 analogs, identification of new receptors for RvD1 action, and investigation of the role of RvD1 in chronic inflammatory diseases.

合成法

RvD1 is synthesized from docosahexaenoic acid (DHA), which is an omega-3 fatty acid found in fish oil. The biosynthesis of RvD1 involves several enzymatic reactions, including lipoxygenase (LOX) and cytochrome P450 (CYP) pathways. The first step involves the conversion of DHA to 17S-hydroperoxy-DHA (17S-HpDHA) by 15-LOX or 12-LOX. The 17S-HpDHA is then converted to RvD1 by the action of aspirin-triggered 15-epi-lipoxin A4 synthase (ATLAS) or CYP450 enzymes.

科学的研究の応用

RvD1 has been extensively studied for its anti-inflammatory and pro-resolving properties. RvD1 has been shown to reduce inflammation and promote tissue repair in various animal models of diseases, including acute lung injury, sepsis, colitis, and periodontitis. RvD1 has also been shown to promote wound healing and bone regeneration. RvD1 has potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and cardiovascular diseases.

特性

CAS番号 |

148682-73-9 |

|---|---|

製品名 |

(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid |

分子式 |

C18H30O5 |

分子量 |

326.4 g/mol |

IUPAC名 |

(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid |

InChI |

InChI=1S/C18H30O5/c1-2-3-4-7-14(19)10-11-17-15(16(20)12-13-23-17)8-5-6-9-18(21)22/h5-6,10-11,14-17,19-20H,2-4,7-9,12-13H2,1H3,(H,21,22)/b6-5-,11-10+/t14?,15-,16-,17+/m0/s1 |

InChIキー |

CMBTXTLLBGRNAY-LEARKBIKSA-N |

異性体SMILES |

CCCCCC(/C=C/[C@@H]1[C@H]([C@H](CCO1)O)C/C=C\CC(=O)O)O |

SMILES |

CCCCCC(C=CC1C(C(CCO1)O)CC=CCC(=O)O)O |

正規SMILES |

CCCCCC(C=CC1C(C(CCO1)O)CC=CCC(=O)O)O |

同義語 |

11-dehydro-2,3-dinor-thromboxane B2 11-dehydro-2,3-dinor-TXB2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

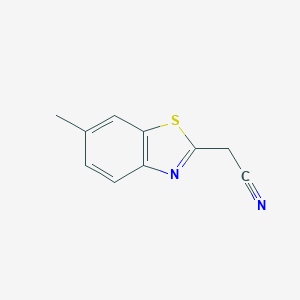

![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

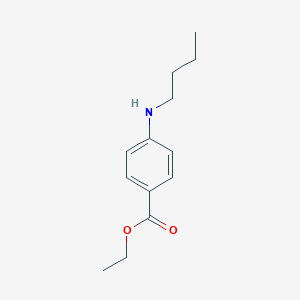

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)

![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)